6-Isopropyl-1H-indol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

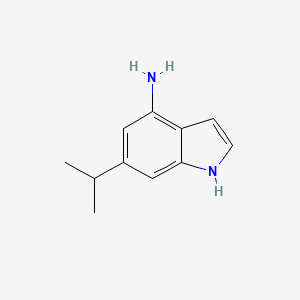

6-Isopropyl-1H-indol-4-amine is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features an isopropyl group attached to the nitrogen atom at the 6th position and an amine group at the 4th position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-1H-indol-4-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include phenylhydrazine and a suitable ketone with an isopropyl group.

Another approach is the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents followed by reduction and cyclization. This method can be tailored to introduce the isopropyl group at the desired position on the indole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are carefully controlled to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

6-Isopropyl-1H-indol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-4-quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2)

生物活性

6-Isopropyl-1H-indol-4-amine, also known as 6-(Propan-2-yl)-1H-indol-4-amine, is a compound belonging to the indole family. Indoles are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced levels of uric acid, which is beneficial in conditions like gout.

- Cell Proliferation : Studies indicate that this compound can stimulate cell proliferation in osteoblast precursor cells (MC3T3-E1) in a dose-dependent manner.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. The compound demonstrates:

- Stability : In laboratory settings, it has shown relative stability over time with minimal degradation.

- Dosage Effects : The effects vary significantly with dosage; lower doses tend to have beneficial effects while higher doses may lead to toxicity, including potential liver and kidney damage.

The biochemical properties of this compound include:

| Property | Description |

|---|---|

| Molecular Weight | 175.23 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Lipophilicity | Moderate lipophilicity, influencing its absorption and distribution |

The compound interacts with various biomolecules, influencing cellular signaling pathways and metabolic processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition of Xanthine Oxidase : Research demonstrated that this compound effectively inhibits xanthine oxidase activity, which is significant for managing hyperuricemia and gout.

- Cell Viability Studies : In vitro studies on MC3T3-E1 cells revealed that this compound enhances cell viability and proliferation at specific concentrations, suggesting potential applications in bone health.

- Animal Models : In vivo studies indicated that treatment with this compound at lower doses resulted in decreased uric acid levels without significant adverse effects. However, higher doses led to toxicity.

特性

IUPAC Name |

6-propan-2-yl-1H-indol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7(2)8-5-10(12)9-3-4-13-11(9)6-8/h3-7,13H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABORPNHMGPVDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C=CNC2=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646674 |

Source

|

| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-80-5 |

Source

|

| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。